molecular formula C16H16Cl2N2O3S B5680139 N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5680139
M. Wt: 387.3 g/mol
InChI Key: RJLIDEBFXZESSE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of chlorinated benzyl and phenyl groups, as well as a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions to form the glycinamide.

    Introduction of the Chlorobenzyl Group: The glycinamide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorobenzyl group.

    Introduction of the Chlorophenyl Group: The intermediate is further reacted with 2-chlorophenyl isocyanate to introduce the 2-chlorophenyl group.

    Addition of the Methylsulfonyl Group: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated aromatic rings can be reduced under specific conditions.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chlorinated aromatic rings and the methylsulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)glycinamide: Lacks the methylsulfonyl group.

    N-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the 2-chlorophenyl group.

    N-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the 4-chlorobenzyl group.

Uniqueness

N-(4-chlorobenzyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of both chlorinated aromatic rings and the methylsulfonyl group can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(15-5-3-2-4-14(15)18)11-16(21)19-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLIDEBFXZESSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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